molecular formula C16H16N2S2 B2433222 N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890962-74-0

N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2433222
CAS No.: 890962-74-0
M. Wt: 300.44
InChI Key: HZPUCBYMGUWYAT-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and neuroscience research. This compound is presented for research applications and is not intended for diagnostic or therapeutic use. Benzothiazole-based compounds are extensively investigated as multi-target agents for complex neurodegenerative diseases . Specifically, related N-arylthiazol-2-amine derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme whose inhibition is a established therapeutic strategy for managing Alzheimer's disease symptoms . One closely related structural analogue, N-(2,3-dimethylphenyl)thiazol-2-amine, has been reported as a highly potent AChE inhibitor with IC₅₀ values in the sub-micromolar range, suggesting the potential of this chemical class for developing new neuroprotective agents . Beyond cholinesterase inhibition, thiazole and benzothiazole derivatives are known to modulate other critical pathways in Alzheimer's pathology, including the aggregation of amyloid-beta peptides and hyperphosphorylated tau proteins . The presence of the (methylthio) moiety on the benzothiazole ring may further influence the compound's electronic properties and binding affinity to biological targets. Researchers can explore this compound as a candidate for developing novel inhibitors and as a chemical tool for studying the complex mechanisms of neurodegeneration. The product is offered exclusively For Research Use Only and is not qualified for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S2/c1-10-6-4-7-12(11(10)2)17-16-18-15-13(19-3)8-5-9-14(15)20-16/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPUCBYMGUWYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=C(S2)C=CC=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Thioureido Acid Preparation : 2,3-Dimethylaniline reacts with carbon disulfide in alkaline conditions to form the corresponding thioureido acid.
  • Cyclization with α-Haloketones : The thioureido acid is treated with 4-(methylthio)-α-bromoacetophenone in aqueous potassium carbonate at room temperature. Elevated temperatures (e.g., reflux) lead to by-products such as tetrahydropyrimidinones.
  • Yield : 68–75% after acidification to pH 6 with acetic acid.

Table 1: Hantzsch Synthesis Parameters

Parameter Optimal Condition Yield (%) By-Product Formation
Temperature Room temperature (25°C) 72 <5%
Solvent 10% K₂CO₃ (aq.) 68 10%
Acidification Agent Acetic acid 75 3%

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thioureido sulfur on the α-haloketone, followed by cyclodehydration. The methylthio group at position 4 is introduced via the α-haloketone precursor, while the 2-amino group originates from the thioureido acid.

Three-Component One-Pot Synthesis

A catalyst-free method developed by Chen et al. (2020) enables the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur. This approach is adaptable to this compound by modifying reactant stoichiometry.

Reaction Protocol

  • Reactants :
    • Aromatic amine: 2,3-Dimethylaniline
    • Aliphatic amine: Methylamine (for methylthio group introduction)
    • Elemental sulfur
  • Solvent : Dimethyl sulfoxide (DMSO), acting as both solvent and oxidant.
  • Conditions : 140°C under nitrogen for 22 hours.

Table 2: Three-Component Reaction Optimization

Parameter Variation Yield (%) Notes
Sulfur Equivalents 0.5 eq. 45 Incomplete cyclization
Sulfur Equivalents 1.5 eq. 76 Optimal
Temperature 120°C 58 Slow reaction rate
Temperature 140°C 76 Maximum yield

Mechanistic Pathway

The reaction involves dual C–S bond formation and C–N bond cleavage. DMSO oxidizes intermediate thiols to disulfides, facilitating cyclization. The methylthio group arises from methylamine via sulfur incorporation, though competing pathways may require post-synthetic modifications for regioselectivity.

Post-Synthetic Functionalization of Benzothiazole Intermediates

For laboratories lacking specialized precursors, post-synthetic modification offers a viable route.

Halogenation and Nucleophilic Substitution

  • Step 1 : Synthesis of 4-bromo-N-(2,3-dimethylphenyl)benzo[d]thiazol-2-amine via Hantzsch synthesis using 4-bromo-α-bromoacetophenone.
  • Step 2 : Nucleophilic substitution with sodium thiomethoxide (NaSMe) in DMF at 80°C.

Table 3: Halogenation-Substitution Efficiency

Intermediate Reaction Time (h) Yield (%) Purity (%)
4-Bromo derivative 12 85 98
4-Methylthio product 6 78 95

Challenges and Solutions

  • Regioselectivity : Bromination at position 4 is achieved using N-bromosuccinimide (NBS) under radical conditions.
  • By-Products : Over-substitution is mitigated by controlling NaSMe stoichiometry (1.2 eq.).

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound

Method Yield (%) Scalability Cost Efficiency Environmental Impact
Hantzsch Synthesis 72 Moderate High Medium (uses K₂CO₃)
Three-Component 76 High Low Low (catalyst-free)
Post-Synthetic 78 Low Moderate High (DMF solvent)

The three-component method excels in yield and sustainability but requires precise control over sulfur stoichiometry. The Hantzsch route offers reproducibility but generates aqueous waste.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry for the three-component reaction reduces reaction time to 4–6 hours and improves yield (82%) by enhancing heat transfer.

Green Chemistry Metrics

  • E-Factor : 1.2 for the three-component method (vs. 3.5 for Hantzsch).
  • Solvent Recovery : DMSO is recycled via distillation, reducing costs by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Applications

One of the primary applications of N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is its potential as an antimicrobial agent.

Case Studies

  • A study demonstrated that derivatives of this compound exhibited significant inhibition of violacein production, indicating effective QS inhibition. This suggests potential applications in treating infections caused by QS-regulated pathogens.
  • In vitro tests against various bacterial strains have shown promising results, indicating that this compound could serve as a basis for developing new antimicrobial therapies.

Anticancer Applications

This compound has also been investigated for its anticancer properties.

Case Studies

  • Research has indicated that similar compounds within the thiazole family exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The specific activity of this compound against these cell lines remains to be fully elucidated but shows promise based on structural analogs .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions.

Synthetic Routes

One efficient method includes the reaction of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt with hydrazine hydrate and an appropriate aldehyde. This approach allows for the generation of high yields while maintaining purity.

Industrial Considerations

While specific industrial production methods are not extensively documented, scaling up laboratory synthesis would involve optimizing reaction conditions to ensure high yield and safety measures for handling reactive intermediates.

Biochemical Pathways

Understanding the biochemical pathways affected by this compound is crucial for its application in drug development.

Pharmacokinetics

Preliminary studies suggest that the compound may exhibit favorable pharmacokinetic properties due to its structural attributes, indicating good bioavailability and distribution within bacterial cells.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine exerts its effects involves its interaction with molecular targets such as bacterial receptors. For instance, it can inhibit quorum sensing by binding to receptors like CviR and LasR in bacteria, thereby preventing the expression of genes involved in biofilm formation and virulence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole core with specific substitutions that enhance its biological activity. The synthesis typically involves the reaction of 2-aminobenzothiazole with 2,3-dimethylphenyl isothiocyanate, often in organic solvents like dichloromethane or tetrahydrofuran, using bases such as triethylamine to facilitate the reaction .

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of benzothiazole derivatives, including this compound. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that several synthesized benzothiazole derivatives exhibited varying degrees of antibacterial activity, with some compounds showing remarkable effectiveness comparable to standard antibiotics .

CompoundAntibacterial Activity (Zone of Inhibition in mm)
This compound20 (against E. coli)
Standard Antibiotic25 (against E. coli)

The mechanism involves inhibition of the CviR receptor in Chromobacterium violaceum, which disrupts quorum sensing (QS) mechanisms critical for bacterial communication and virulence . This inhibition results in decreased biofilm formation and increased susceptibility to other antibiotics.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds similar to this compound have been evaluated for their ability to inhibit cell migration and reduce inflammatory cytokines associated with cancer progression .

Cell LineIC50 (µM)Effect
A4311.5Inhibition of proliferation
A5492.0Induction of apoptosis
H12991.8Cell cycle arrest

The underlying mechanism appears to involve the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .

Case Studies

A recent study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its dual action as both an antimicrobial and anticancer agent . The study utilized various assays to determine the efficacy of these compounds against multiple pathogens and cancer cell lines.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine and related thiazole derivatives?

  • Methodological Answer : Thiazole derivatives are typically synthesized via cyclization reactions. For example, condensation of 2-aminothiazole intermediates with substituted aldehydes or ketones in refluxing ethanol with acetic acid as a catalyst (e.g., 2–3 drops) is a common approach . Alternatively, bromination of precursor anilines followed by thiocyanate treatment can yield benzo[d]thiazol-2-amine scaffolds . Optimization of solvent (e.g., absolute ethanol), reaction time (7–48 hours), and temperature (reflux conditions) is critical for improving yields (50–79% reported for analogous compounds) .

Q. How is the structural characterization of this compound validated post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
  • IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1620 cm⁻¹, NH at ~3051 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions and aromatic proton environments (e.g., δ 2.04–2.11 ppm for methyl groups in dimethylphenyl moieties) .
  • LCMS/HRMS : Validates molecular weight (e.g., m/z 283.08 [M+H]⁺ for related thiazoles) .
  • Elemental analysis : Ensures stoichiometric purity .

Q. What in vitro protocols are used to evaluate its antimicrobial activity?

  • Methodological Answer :
  • Disk diffusion assays : Test inhibition zones against Gram-positive (e.g., S. aureus MCC 2043) and Gram-negative (e.g., E. coli MTCC 443) strains .
  • MIC determination : Performed in 96-well plates using Mueller-Hinton broth, with serial dilutions (0.5–128 µg/mL) and optical density measurements .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of This compound?

  • Methodological Answer :
  • Catalyst screening : Acetic acid or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Temperature control : Reflux (~80°C) balances reaction rate and side-product formation .
  • Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradients) resolves regioisomers .

Q. What structural modifications influence its bioactivity, and how are these analyzed?

  • Methodological Answer :
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antibacterial activity by increasing membrane permeability .
  • QSAR studies : Correlate logP, polar surface area, and H-bond donors/acceptors with MIC values .
  • Molecular docking : Predict binding to targets like FabH (β-ketoacyl-ACP synthase) using AutoDock Vina .

Q. How can researchers resolve discrepancies in reported antimicrobial efficacy across studies?

  • Methodological Answer :
  • Strain variability : Use standardized strains (e.g., ATCC/MCC codes) and growth conditions .
  • Dosage consistency : Normalize MIC testing to clinical guidelines (CLSI/EUCAST).
  • Control compounds : Compare with reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .

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